molecular formula C56H71N9O20 B1142227 O-Desulfo Micafungin CAS No. 539823-80-8

O-Desulfo Micafungin

Katalognummer: B1142227
CAS-Nummer: 539823-80-8
Molekulargewicht: 1190.2 g/mol
InChI-Schlüssel: VJHYOZWFHJBKMZ-CICALKLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Desulfo Micafungin is a derivative of Micafungin, an antifungal agent belonging to the echinocandin class. This compound is known for its ability to inhibit the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall. This compound is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Micafungin and its derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: O-Desulfo Micafungin is synthesized from the precursor FR901379, a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri. The synthetic route involves the deacylation of the palmitic acid side chain of FR901379, followed by substitution with an optimized N-acyl side chain . The reaction conditions typically involve the use of specific enzymes and controlled fermentation processes to ensure high yield and purity.

Industrial Production Methods: The industrial production of this compound involves several steps:

Analyse Chemischer Reaktionen

Types of Reactions: O-Desulfo Micafungin undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

O-Desulfo Micafungin inhibits the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and death. The compound specifically targets the enzyme 1,3-beta-D-glucan synthase, which is crucial for the synthesis of this polysaccharide .

Scientific Research Applications

This compound has several significant applications in scientific research:

  • Chemistry : Used to study the chemical properties and reactivity of Micafungin derivatives.
  • Biology : Investigates the biological activity and mechanism of action of Micafungin and its derivatives.
  • Medicine : Contributes to the development of new antifungal therapies and studies pharmacokinetics and pharmacodynamics.
  • Industry : Plays a role in producing Micafungin and related compounds for pharmaceutical applications .

Comparative Analysis with Other Echinocandins

Compound NameMechanism of ActionClinical Use
This compoundInhibits 1,3-beta-D-glucan synthesisResearch applications; potential therapeutic uses
CaspofunginInhibits 1,3-beta-D-glucan synthesisTreatment of invasive fungal infections
AnidulafunginInhibits 1,3-beta-D-glucan synthesisTreatment of candidemia and other fungal infections
RezafunginInhibits 1,3-beta-D-glucan synthesisEmerging treatment for resistant fungal infections

Efficacy in Invasive Fungal Infections

A multicenter trial evaluated the efficacy and safety of Micafungin (the parent compound) in patients with invasive fungal infections. The results indicated an overall efficacy rate of 87.5% for candidiasis cases. Notably, adverse events were primarily mild and reversible .

Case Study: Successful Treatment of Candidemia

A documented case study highlighted the successful treatment of a breakthrough Candida glabrata bloodstream infection with Micafungin after previous treatments failed. The patient showed significant improvement following the initiation of Micafungin therapy, demonstrating its potential as an effective treatment option in resistant cases .

Pharmacokinetics and Pharmacodynamics

Research on this compound also focuses on its pharmacokinetic properties. Studies indicate that modifications to the structure enhance water solubility and absorption rates compared to other echinocandins. This property is crucial for optimizing therapeutic outcomes .

Wirkmechanismus

O-Desulfo Micafungin exerts its effects by inhibiting the synthesis of 1,3-beta-D-glucan, a crucial component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The molecular targets involved include the enzyme 1,3-beta-D-glucan synthase, which is essential for the synthesis of 1,3-beta-D-glucan .

Vergleich Mit ähnlichen Verbindungen

    Caspofungin: Another echinocandin antifungal agent that inhibits 1,3-beta-D-glucan synthesis.

    Anidulafungin: Similar to Micafungin, it inhibits the synthesis of 1,3-beta-D-glucan and is used to treat fungal infections.

    Rezafungin: A newer echinocandin with a similar mechanism of action.

Uniqueness: O-Desulfo Micafungin is unique due to its specific structural modifications, which enhance its water solubility and pharmacokinetic properties. This makes it particularly effective in clinical and research settings compared to other echinocandins .

Biologische Aktivität

O-Desulfo Micafungin is a derivative of Micafungin, an antifungal agent classified within the echinocandin group. This compound is primarily utilized in research to explore the biological activity and mechanisms of action of Micafungin and its derivatives. Its primary mechanism involves the inhibition of 1,3-beta-D-glucan synthesis, a critical component of the fungal cell wall, leading to cell lysis and death.

This compound is synthesized from the precursor FR901379, which is produced through the fermentation of the fungus Coleophoma empetri. The synthesis involves:

  • Deacylation : Removal of the palmitic acid side chain from FR901379.
  • Substitution : Replacement with an optimized N-acyl side chain.

This synthetic process allows for the study of various chemical reactions including oxidation, reduction, and substitution, which are essential for understanding its biological activity.

This compound acts by inhibiting 1,3-beta-D-glucan synthase, an enzyme crucial for synthesizing 1,3-beta-D-glucan. This inhibition compromises the integrity of the fungal cell wall, leading to cell death. The compound has shown efficacy against various fungal species, particularly those resistant to other antifungal classes like polyenes and azoles .

Efficacy Against Fungal Infections

This compound exhibits significant antifungal activity against:

  • Candida species : Effective against strains such as Candida albicans, Candida glabrata, and Candida tropicalis.
  • Aspergillus species : Demonstrates effectiveness against Aspergillus fumigatus.

Clinical studies have indicated that Micafungin maintains efficacy in treating invasive candidiasis and invasive aspergillosis with minimal toxicity to mammalian cells .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various populations:

  • Absorption : Following intravenous administration, it shows dose-proportional linear pharmacokinetics.
  • Distribution : High protein binding (>99.5%) with minimal renal excretion (<1% unchanged).
  • Metabolism : Primarily metabolized by arylsulfatase with minimal involvement of cytochrome P450 pathways.

The elimination half-life ranges around 13.9 hours, making it suitable for once-daily dosing in clinical settings .

In Vitro Studies

In vitro studies have demonstrated that this compound retains similar antifungal potency compared to its parent compound, Micafungin. For example:

Fungal StrainMIC (µg/mL)Reference
Candida albicans0.0158
Aspergillus fumigatus0.208

These values indicate that this compound can effectively inhibit fungal growth at low concentrations.

Clinical Efficacy

A study involving lung transplant recipients showed that a single dose of 150 mg resulted in plasma concentrations exceeding the minimum inhibitory concentration (MIC) required for effective treatment. The overall efficacy was reported at 70%, with no significant adverse effects noted .

Comparative Studies

Comparative studies against other antifungal agents like caspofungin have shown that this compound has comparable or superior efficacy in treating candidemia and invasive candidiasis:

Treatment OptionEfficacy (%)Notes
This compound70Effective in preventing breakthrough infections
Caspofungin65Slightly lower efficacy in some cases

Eigenschaften

CAS-Nummer

539823-80-8

Molekularformel

C56H71N9O20

Molekulargewicht

1190.2 g/mol

IUPAC-Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-2-(3,4-dihydroxyphenyl)-1,2-dihydroxyethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzamide

InChI

InChI=1S/C56H71N9O20/c1-4-5-6-17-84-32-14-11-28(12-15-32)40-21-33(63-85-40)27-7-9-29(10-8-27)49(76)58-34-20-39(71)52(79)62-54(81)45-46(73)25(2)23-65(45)56(83)43(38(70)22-41(57)72)60-53(80)44(48(75)47(74)30-13-16-36(68)37(69)18-30)61-51(78)35-19-31(67)24-64(35)55(82)42(26(3)66)59-50(34)77/h7-16,18,21,25-26,31,34-35,38-39,42-48,52,66-71,73-75,79H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,72)(H,58,76)(H,59,77)(H,60,80)(H,61,78)(H,62,81)/t25-,26+,31+,34-,35-,38+,39+,42-,43-,44-,45-,46-,47-,48-,52+/m0/s1

InChI-Schlüssel

VJHYOZWFHJBKMZ-CICALKLBSA-N

Isomerische SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O

Kanonische SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)O)O)O)C(CC(=O)N)O)C)O)O)O

Synonyme

1-[(4R,5R)-4,5-Dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-(3,4-dihydroxyphenyl)-4-hydroxy-L-threonine]pneumocandin A0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.